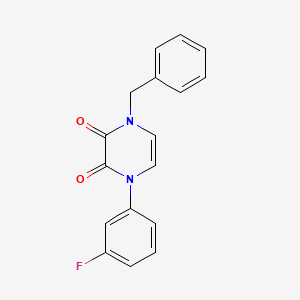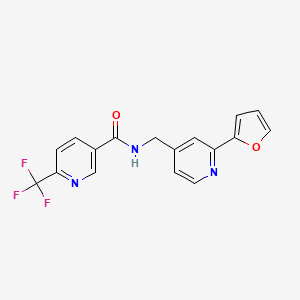
6-ethoxy-N-(4-(furan-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic . Indeed, the thiazole scaffold is contained in more than 18 FDA-approved drugs as well as in numerous experimental drugs .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Formation
The synthesis of complex heterocyclic compounds, such as those involving furan and thiazolyl moieties, plays a crucial role in developing potential therapeutic agents. These compounds exhibit a wide range of biological activities, including antiprotozoal, anti-inflammatory, analgesic, and antimicrobial properties. For instance, a study by Ismail et al. (2004) showcases the synthesis of dicationic imidazo[1,2-a]pyridines with strong DNA affinities, demonstrating significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as antiprotozoal agents Ismail et al., 2004.
Similarly, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities Abu‐Hashem et al., 2020.
Biological Activity and Molecular Docking
The design and synthesis of heterocyclic compounds often target specific biological pathways, offering insights into their mechanisms of action. The synthesis and evaluation of antimicrobial activity and molecular docking of new N-1,3-thiazol-2-ylacetamides of condensed pyrido[3',2':4,5]furo(thieno)[3,2-d]pyrimidines by Sirakanyan et al. (2020) exemplify this approach. These compounds demonstrated antibacterial activity with MIC/MBC at 0.08-2.31 mg/mL/0.11-3.75 mg/mL, showing more activity against MRSA than reference drugs and highlighting the importance of molecular docking in understanding their interactions with enzymes Sirakanyan et al., 2020.
Structural Analysis and Supramolecular Aggregation
Investigating the structural modifications and their impact on supramolecular aggregation provides valuable insights into the physicochemical properties of heterocyclic compounds. Nagarajaiah et al. (2014) explored the structural modifications leading to changes in supramolecular aggregation of thiazolo[3, 2-a]pyrimidines, offering insights into their conformational features and interaction patterns, which are crucial for designing compounds with desired biological properties Nagarajaiah et al., 2014.
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant properties of heterocyclic compounds are of significant interest due to their potential therapeutic applications. Youssef and Amin (2012) reported on the microwave-assisted synthesis of new thiazolopyrimidine derivatives with potential antioxidant and antimicrobial activity, demonstrating the utility of novel synthetic approaches in enhancing the biological activity of such compounds Youssef & Amin, 2012.
Direcciones Futuras
Propiedades
IUPAC Name |
6-ethoxy-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-2-20-12-6-9(15-8-16-12)13(19)18-14-17-10(7-22-14)11-4-3-5-21-11/h3-8H,2H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUITBHPUWMTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2682300.png)
![ethyl 2-[4,8-dimethyl-2-oxo-1(2H)-quinolinyl]acetate](/img/structure/B2682302.png)

![7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2682304.png)
![4-Methyl-2-[(4-methylphenyl)sulfanyl]-6-phenyl-3-(phenylsulfonyl)pyridine](/img/structure/B2682306.png)
![3,4-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B2682308.png)

![(E)-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2682310.png)
![(4-Methylthiadiazol-5-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2682314.png)

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2682318.png)
![3-(4-chlorophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2682319.png)